molecular formula C23H22BrN5O4S B2962575 ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE CAS No. 895640-37-6

ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B2962575
CAS No.: 895640-37-6
M. Wt: 544.42
InChI Key: DHXOZJAADWMJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine-4-carboxylate ester and a 4-bromobenzenesulfonyl group. The bromine atom at the para position of the benzenesulfonyl group likely contributes to increased molecular weight (estimated >500 g/mol) and lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

ethyl 1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O4S/c1-2-33-23(30)15-11-13-28(14-12-15)20-18-5-3-4-6-19(18)29-21(25-20)22(26-27-29)34(31,32)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXOZJAADWMJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Formation of the Quinazoline Moiety: The quinazoline ring can be constructed via a condensation reaction involving anthranilic acid derivatives.

    Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline rings are then fused together through a nucleophilic substitution reaction.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfonic acids or quinazoline N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Triazolo[1,5-a]quinazoline 4-Bromobenzenesulfonyl, piperidine-4-carboxylate ~550 (estimated) High lipophilicity (bromine), ester for solubility, sulfonyl for binding
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline Benzenesulfonyl, 4-ethoxyphenylamine ~450 Ethoxy group enhances solubility; lacks bromine and piperidine
ETHYL 5-SULFANYL[1,2,3]TRIAZOLO[1,5-A]QUINAZOLINE-3-CARBOXYLATE Triazolo[1,5-a]quinazoline Sulfanyl (-SH), ethyl carboxylate ~350 Sulfanyl group increases redox reactivity; smaller molecular weight

Key Findings :

  • Bromine vs.
  • Piperidine vs. Amine : The piperidine-4-carboxylate in the target compound may enhance solubility (via the ester) and conformational flexibility compared to the rigid 4-ethoxyphenylamine in the analogue .

Ethyl Carboxylate-Containing Heterocycles

Table 2: Pharmacokinetic and Physicochemical Properties

Compound Name Core Structure logP (Predicted) Solubility (mg/mL) Bioactivity Inference
Target Compound Triazoloquinazoline ~3.5 Moderate (~0.1) Likely CNS-penetrant due to moderate logP
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine-phenethylamine ~2.8 High (>1) Potential kinase inhibitor; high solubility
ETHYL 1-(4-METHYLBENZYL)-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE Pyrazole ~4.0 Low (<0.01) High lipophilicity may limit bioavailability

Key Findings :

  • Ester Group Role : While all compounds share an ethyl carboxylate, the target’s placement on a piperidine ring may reduce steric hindrance compared to pyrazole-linked esters, enhancing metabolic stability .

Sulfonyl-Containing Analogues

Table 3: Sulfonyl Group Variations

Compound Name Sulfonyl Group Adjacent Functional Groups Biological Inference
Target Compound 4-Bromobenzenesulfonyl Piperidine-4-carboxylate Enhanced enzyme inhibition (e.g., protease targets)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenylamine Moderate binding due to smaller sulfonyl group
ZINC2692305 () Benzenesulfonyl None Limited solubility; potential prodrug candidate

Key Findings :

  • Bromine Substitution: The 4-bromo substituent in the target compound may enhance halogen bonding with target proteins, a feature absent in non-halogenated analogues .

Biological Activity

Ethyl 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a quinazoline derivative with a triazole moiety. The presence of the bromobenzenesulfonyl group enhances its pharmacological properties. The molecular formula is C19_{19}H20_{20}BrN5_{5}O2_{2}S, with a molecular weight of approximately 445.36 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes, contributing to its anticancer properties.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.
  • Cytotoxic Effects : Research indicates that quinazoline derivatives often exhibit cytotoxicity against cancer cell lines.

Anticancer Properties

Quinazoline derivatives are known for their anticancer effects. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate caspases and increase the expression of pro-apoptotic proteins.

Antimicrobial Activity

Research indicates that compounds containing quinazoline and triazole rings possess significant antibacterial and antifungal activities. This compound may exhibit similar properties:

  • In vitro Studies : Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

Synthesis and Evaluation

A study published in 2020 synthesized various quinazoline derivatives and evaluated their biological activities. The synthesized compounds were tested against several cancer cell lines using MTT assays:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A6HT-2912

The results indicated that certain derivatives exhibited potent cytotoxicity comparable to established anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest favorable interactions with key targets such as tyrosine kinases and proteases involved in tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.